4-Sulphobenzoic acid potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

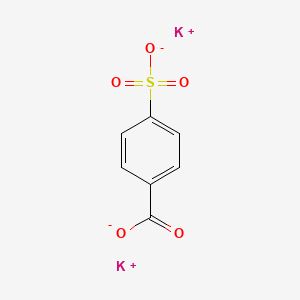

4-Sulphobenzoic acid potassium, also known as potassium 4-sulfobenzoate, is a chemical compound with the molecular formula C7H5KO5S. It is a potassium salt of 4-sulphobenzoic acid and is characterized by the presence of both sulfonic acid and carboxylic acid functional groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Sulphobenzoic acid potassium can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:

Sulfonation: Benzoic acid is treated with concentrated sulfuric acid at elevated temperatures to introduce the sulfonic acid group.

Neutralization: The resulting 4-sulphobenzoic acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Sulfonation: Using continuous reactors to ensure consistent sulfonation of benzoic acid.

Crystallization: The neutralized product is crystallized from the reaction mixture to obtain pure this compound.

Análisis De Reacciones Químicas

Reaction with Copper(II) Ions

Aqueous reactions with copper(II) carbonate in hydrochloric acid yield two coordination isomers ( ):

| Reaction Component | Conditions | Product Composition |

|---|---|---|

| CuCO₃ + C₇H₄K₂O₅S + HCl | Heated aqueous solution (3 hours) | [Cu(C₇H₅O₅S)(H₂O)₃]·H₂O (I) [Cu(C₇H₅O₅S)(H₂O)₂]·H₂O (II) |

-

Both isomers feature 4-sulphobenzoate ligands coordinating through sulfonate oxygen atoms.

-

Compound I adopts a distorted octahedral geometry with three water molecules in the coordination sphere.

-

Compound II shows a square-planar geometry with two water ligands.

Reaction with Silver(I) Ions

Reaction with silver nitrate produces two crystalline phases ( ):

| Reaction Component | Conditions | Product Composition |

|---|---|---|

| AgNO₃ + C₇H₄K₂O₅S | Room-temperature evaporation | Ag(C₇H₅O₅S)·H₂O (III) Ag₀.₂₀K₀.₈₀(C₇H₅O₅S)·2H₂O (IV) |

-

Compound III forms a polymeric chain structure with Ag⁺ ions linked by sulfonate groups.

-

Compound IV exhibits a mixed Ag⁺/K⁺ cation site (20% Ag, 80% K) surrounded by eight oxygen atoms from water and sulfonate groups.

Ion Exchange and Crystallographic Behavior

The compound participates in cation exchange, as evidenced by the mixed Ag⁺/K⁺ occupancy in Compound IV . This suggests a flexible crystalline framework that accommodates different cations while maintaining structural integrity ( ).

Coordination Environment Comparison :

| Cation | Coordination Number | Average Bond Length (Å) |

|---|---|---|

| K⁺ (pure) | 8 | 2.75–2.90 |

| Ag⁺/K⁺ | 8 | 2.62–2.80 |

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Synthesis and Coordination Chemistry

4-Sulfobenzoic acid potassium is employed in coordination chemistry to synthesize metal complexes. For instance, it has been used in reactions with copper(II) carbonate to form copper(II) complexes, which exhibit interesting crystal structures. The synthesis involves dissolving the potassium salt in water and reacting it with copper(II) carbonate under acidic conditions, leading to the formation of various crystalline products including potassium 4-sulfobenzoic acid dihydrate .

Intercalating Agent

The compound acts as an intercalating agent in biological and chemical systems. Its ability to intercalate into DNA has been explored, making it a subject of interest in biochemical research. This property can be utilized in drug delivery systems where targeted delivery to specific sites within cells is desired .

Analytical Chemistry

In analytical chemistry, potassium 4-sulfobenzoic acid is used as a reagent for various assays. Its role as a pH indicator and its interaction with other compounds make it valuable for titrations and spectrophotometric analyses. The compound can be utilized to enhance the detection of certain analytes due to its unique spectral properties .

Environmental Applications

The compound has potential applications in environmental chemistry, particularly in the treatment of wastewater. Its sulfonate group can aid in the removal of heavy metals from aqueous solutions through precipitation processes or complexation reactions .

Data Table: Applications Overview

Case Study 1: Copper Complex Formation

A detailed study investigated the reaction between copper(II) carbonate and potassium 4-sulfobenzoic acid. The experiment demonstrated that varying the concentration and temperature led to different crystalline forms, which were characterized using X-ray diffraction techniques. The study highlighted the importance of reaction conditions in determining the structure and properties of the resulting complexes.

Case Study 2: Intercalation into DNA

Research focused on the intercalation properties of potassium 4-sulfobenzoic acid within DNA strands showed that this compound could effectively bind to DNA, altering its structural conformation. This property was leveraged to design drug delivery systems that target cancer cells specifically.

Mecanismo De Acción

The mechanism of action of 4-sulphobenzoic acid potassium involves its ability to form strong coordination interactions with metal ions and other molecules. The sulfonic acid and carboxylic acid groups can coordinate with metal ions, leading to the formation of stable complexes. In perovskite solar cells, the compound suppresses ion migration and passivates defects by anchoring at grain boundaries through coordination interactions with lead ions and halide vacancies .

Comparación Con Compuestos Similares

- 4-Sulfamoylbenzoic acid

- Sodium 3-sulfobenzoate

- 4-Formylbenzenesulfonyl chloride

- 4-Carboxybenzenesulfonazide

Comparison: 4-Sulphobenzoic acid potassium is unique due to its dual functional groups (sulfonic acid and carboxylic acid), which allow it to participate in a wide range of chemical reactions and form stable complexes with various metal ions. This makes it particularly useful in applications such as ion migration suppression in perovskite solar cells, where other similar compounds may not be as effective .

Actividad Biológica

4-Sulfobenzoic acid potassium (also known as potassium 4-sulfobenzoate) is an aromatic compound notable for its unique structural features, which include both a carboxylic acid and a sulfonic acid group. This article explores its biological activities, applications, and relevant research findings.

- Molecular Formula : C₇H₅KO₅S

- Molecular Weight : 240.27 g/mol

- CAS Number : 5399-63-3

- Solubility : Highly soluble in water, facilitating its use in various biochemical applications.

Biological Activities

4-Sulfobenzoic acid potassium exhibits a range of biological activities that make it valuable in both research and industrial applications:

- Antioxidant Properties : Studies have shown that compounds with sulfonate groups can exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be leveraged in therapeutic contexts to mitigate cellular damage.

- Polymer Synthesis : The compound serves as a dopant in the synthesis of polyaniline nanotubes, enhancing their electrical conductivity. This application is significant in the development of advanced materials for electronics and sensors.

- Metal Coordination : Research indicates that 4-sulfobenzoic acid can coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis and gas storage due to their enhanced stability and functionality .

- Biological Interactions : The compound has been investigated for its interactions with various biological molecules, suggesting potential therapeutic applications. It may influence enzyme activities and cellular processes due to its dual functional groups .

1. Interaction with Metal Ions

In a study examining the coordination properties of sulfonate-containing ligands, 4-sulfobenzoic acid was shown to form stable complexes with uranyl ions. This interaction was characterized by detailed spectroscopic analysis, revealing insights into the ligand's behavior in biological systems and its potential for environmental applications .

2. Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of various sulfobenzoic acids, including potassium 4-sulfobenzoate. The results indicated that this compound effectively scavenged free radicals, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases .

Applications

The diverse biological activities of 4-sulfobenzoic acid potassium lead to various applications:

- Pharmaceuticals : Its antioxidant properties may be harnessed in formulations aimed at reducing oxidative damage.

- Material Science : Used as a dopant in conductive polymers and as a stabilizing agent in MOFs.

- Biochemical Research : Acts as a ligand in studies focusing on metal ion interactions and enzyme activity modulation.

Comparative Analysis

To further illustrate the uniqueness of 4-sulfobenzoic acid potassium compared to related compounds, the following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Sulfobenzoic Acid Potassium | Sulfobenzoic Acid | Contains both carboxylic and sulfonic groups |

| Benzoic Acid | Monocarboxylic Acid | Lacks sulfonate functionality |

| 2-Sulfobenzoic Acid | Sulfobenzoic Acid | Sulfonate group at ortho position |

| 3-Sulfobenzoic Acid | Sulfobenzoic Acid | Sulfonate group at meta position |

| 4-Aminobenzoic Acid | Amino Acid | Contains an amino group instead of sulfonate |

Propiedades

IUPAC Name |

dipotassium;4-sulfonatobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSRPLLZKWADRS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4K2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.